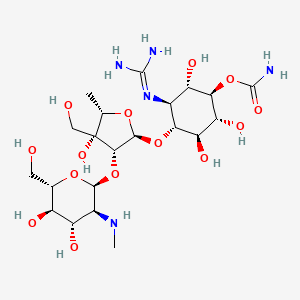![molecular formula C31H26N2O3 B1667199 2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid CAS No. 300657-03-8](/img/structure/B1667199.png)
2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid
Overview
Description
Fatty acid binding protein 4 (FABP4) is a lipid transport protein that is also known as adipocyte FABP and aP2. In addition to adipocytes, it is also abundant in macrophages, along with FABP5, the epidermal FABP. BMS309403 is a cell-permeable, potent inhibitor of FABP4 that targets the fatty acid-binding pocket (Ki < 2 nM). It is less effective against FABP3 and FABP5 (Kis = 250 and 350 nM, respectively). BMS309403 is orally active, reducing atherosclerosis in mice lacking apoplipoprotein E. It also protects against the development of insulin resistance associated with genetic or diet-induced obesity in mice. FABP4 dose-dependently suppresses the release of MCP-1 from macrophages.
BMS-309403 is a potent and selective fatty acid binding protein 4, adipocyte (FABP4) inhibitor (Ki values are <2, 250 and 350 nM for FABP4, FABP3 and FABP5 respectively). It decreases fatty acid uptake in adipocytes in vitro and reduces atherosclerotic lesion area in a mouse model of atherosclerosis. BMS309403 is an aromatic biphenyl azol compound that competes with fatty acids for the binding pocket of A-FABP with high specificity.
Mechanism of Action
Target of Action
BMS-309403, also known as 2-((2’-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1’-biphenyl]-3-yl)oxy)acetic acid, is a potent and selective inhibitor of the Fatty Acid Binding Protein 4 (FABP4) . FABP4, also known as adipocyte FABP (A-FABP, aP2), is an intracellular lipid-binding protein responsible for the transportation of fatty acids .
Mode of Action
BMS-309403 interacts with the fatty-acid-binding pocket within the interior of FABP4 . It has been shown to competitively inhibit the binding of endogenous fatty acids with a Ki value of less than 2 nM .
Pharmacokinetics
It is mentioned that bms-309403 is orally active , suggesting that it can be absorbed through the gastrointestinal tract.
Result of Action
The inhibition of FABP4 by BMS-309403 has been shown to reduce atherosclerosis in mice studies . This suggests that the compound may have potential therapeutic effects in conditions related to fatty acid metabolism, such as cardiovascular diseases.
Biochemical Analysis
Biochemical Properties
BMS-309403 interacts with the fatty-acid-binding pocket within the interior of FABP4 . It has been shown to competitively inhibit fatty acid binding with a Ki value less than 2 nM . This interaction with FABP4 suggests that BMS-309403 may play a role in the regulation of lipid metabolism and transport .
Cellular Effects
BMS-309403 has been shown to reduce atherosclerosis in mice studies . It decreases fatty acid uptake in adipocytes in vitro and reduces atherosclerotic lesion area in a mouse model of atherosclerosis . It also reduces blood glucose levels and increases insulin sensitivity in a mouse model of obesity .
Molecular Mechanism
The molecular mechanism of BMS-309403 involves its interaction with the fatty-acid-binding pocket within the interior of FABP4 . By competitively inhibiting fatty acid binding, BMS-309403 can influence the transportation and metabolism of fatty acids within the cell .
Temporal Effects in Laboratory Settings
It is known that BMS-309403 is orally active , suggesting that it is stable enough to survive the digestive process and enter the bloodstream.
Dosage Effects in Animal Models
The effects of BMS-309403 in animal models vary with different dosages . Chronic administration of BMS-309403 (15 mg/kg/day; from 12 to 18 weeks of age) in ApoE-/-mice significantly improved the relaxations, maximal relaxation and EC50 to UK14304, acetylcholine and A23187 .
Metabolic Pathways
BMS-309403 is involved in the metabolic pathways related to fatty acid binding and transport . By inhibiting FABP4, it can influence the transportation and metabolism of fatty acids within the cell .
Transport and Distribution
The transport and distribution of BMS-309403 within cells and tissues are likely influenced by its interaction with FABP4 . As an inhibitor of FABP4, BMS-309403 may affect the distribution of fatty acids within the cell .
Subcellular Localization
Given its role as an inhibitor of FABP4, it is likely that BMS-309403 is localized to areas of the cell where FABP4 is present .
Properties
IUPAC Name |
2-[3-[2-(5-ethyl-3,4-diphenylpyrazol-1-yl)phenyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O3/c1-2-27-30(22-12-5-3-6-13-22)31(23-14-7-4-8-15-23)32-33(27)28-19-10-9-18-26(28)24-16-11-17-25(20-24)36-21-29(34)35/h3-20H,2,21H2,1H3,(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRVJRYZAQYCEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C2=CC=CC=C2C3=CC(=CC=C3)OCC(=O)O)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300657-03-8 | |
| Record name | BMS-309403 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300657038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-309403 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5X9XSU6J5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid (BMS-309403)?
A1: this compound, also known as BMS-309403, is a potent and selective inhibitor of adipocyte fatty acid binding protein (A-FABP), also known as FABP4. [, ] This protein plays a significant role in regulating fatty acid storage, lipolysis, and inflammation, particularly within macrophages and adipose tissue. []
Q2: How does BMS-309403 interact with FABP4 and what are the downstream effects of this interaction?
A2: BMS-309403 binds to the substrate-binding pocket of FABP4, primarily through hydrophobic interactions and a key hydrogen bond with the Tyr131 residue. [] This binding prevents FABP4 from interacting with its natural ligands, such as fatty acids and endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG). [] While inhibiting the binding of free fatty acids (FFAs) to FABP4, studies have shown that this specific interaction does not appear to directly inhibit the downstream effects of FABP4 on ERK and JNK signaling or on hepatoma cell proliferation and migration. []
Q3: Has BMS-309403 been used in any preclinical models of disease?
A4: Yes, BMS-309403 has shown promising results in a neonatal rat model of hyperoxia-induced lung injury. [] In this model, prophylactic treatment with BMS-309403 led to a reduction in lung damage, collagen deposition, and expression of FABP4 and TGF-β1, suggesting a potential therapeutic role in preventing BPD-like pathology. []
Q4: Are there any radiolabeled versions of BMS-309403? What is their purpose?
A5: Yes, a carbon-14 labeled version of BMS-309403 ([14C]BMS-309403) has been synthesized. [] This radioligand serves as a valuable tool for investigating the roles of FABP4 in various inflammatory and metabolic disorders. [] It allows researchers to track the distribution and binding of BMS-309403 to FABP4 in vitro and in vivo, providing crucial insights into the compound's pharmacokinetics and target engagement.
Q5: What challenges have been encountered in developing BMS-309403 as a potential therapeutic?
A6: One challenge encountered during the development of BMS-309403 was related to its formulation in capsule form. [] The dissolution rate of the capsules, particularly those with lower drug strength, was unexpectedly slow and variable. This issue was attributed to factors like low fill weight, capsule shell material (gelatin vs. HPMC), and sinker design, all of which impacted the drug release profile. []
Q6: Are there any known structure-activity relationships for BMS-309403?
A7: While detailed structure-activity relationship (SAR) studies for BMS-309403 haven't been extensively published, researchers have investigated the synthesis of BMS-309403-related compounds and explored their inhibitory effects on FABP4. [] These investigations provide valuable insights into how modifications to the BMS-309403 scaffold might affect its binding affinity, selectivity, and overall pharmacological profile.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



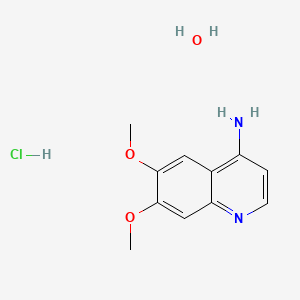
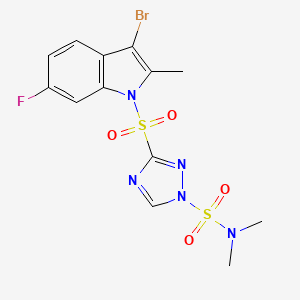

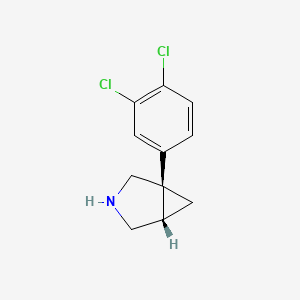
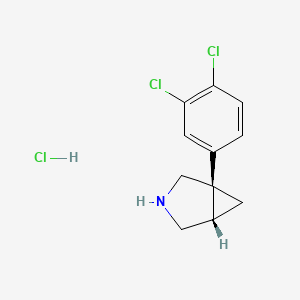

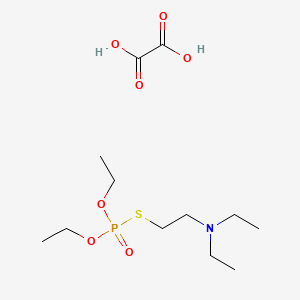
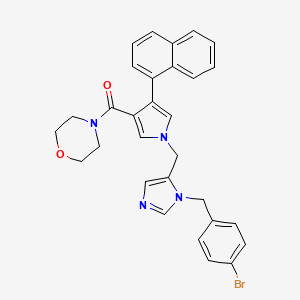
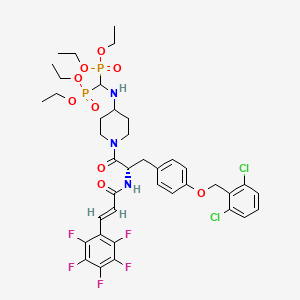
![4-amino-N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]butanamide;hydrochloride](/img/structure/B1667129.png)
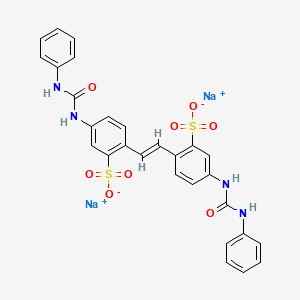
![sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1667136.png)
